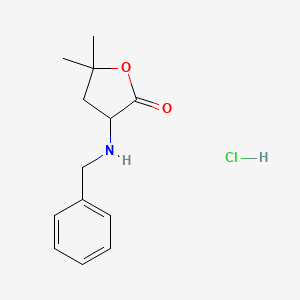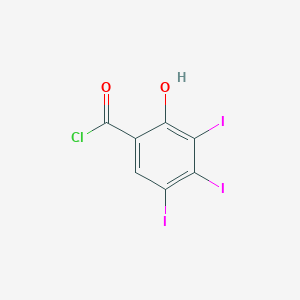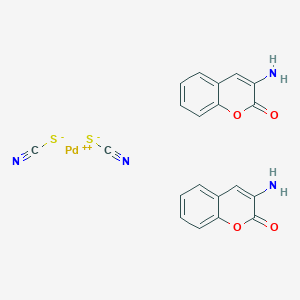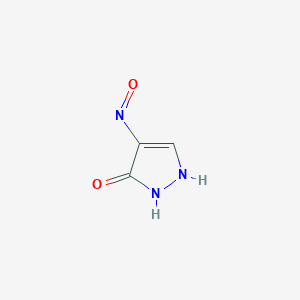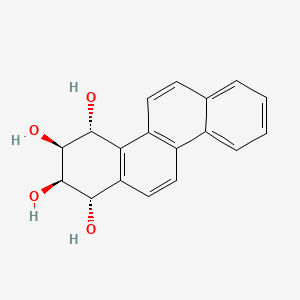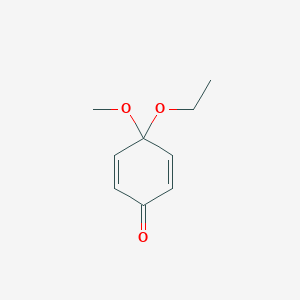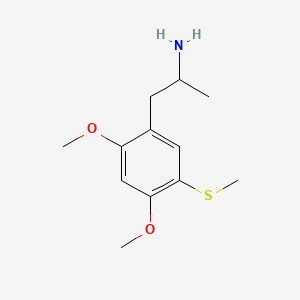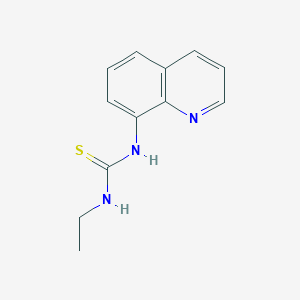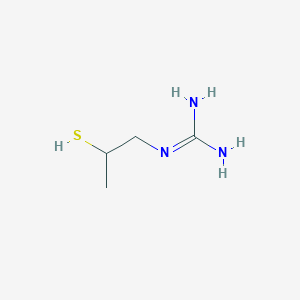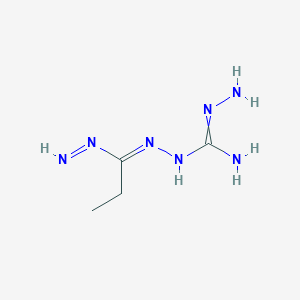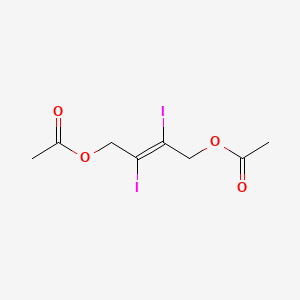
2,3-Diiodo-2-buten-1,4-diol diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diiodo-2-buten-1,4-diol diacetate is an organic compound with the molecular formula C8H10I2O4 It is a derivative of butene, where two iodine atoms are attached to the second and third carbon atoms, and the hydroxyl groups on the first and fourth carbon atoms are acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diiodo-2-buten-1,4-diol diacetate typically involves the iodination of 2-butene-1,4-diol followed by acetylation. The iodination can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective diiodination at the 2 and 3 positions. The resulting 2,3-diiodo-2-butene-1,4-diol is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the diacetate derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling iodine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
2,3-Diiodo-2-buten-1,4-diol diacetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as halides, thiols, or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2-butene-1,4-diol derivatives, with the removal of iodine atoms.
Oxidation Reactions: The diacetate groups can be hydrolyzed to form the corresponding diol, which can then undergo further oxidation to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted butene derivatives.
Reduction: Formation of 2-butene-1,4-diol.
Oxidation: Formation of butene-derived aldehydes or carboxylic acids.
Scientific Research Applications
2,3-Diiodo-2-buten-1,4-diol diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Potential use in studying the effects of iodine-containing compounds on biological systems.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms, which can be used for imaging and therapeutic purposes.
Mechanism of Action
The mechanism of action of 2,3-Diiodo-2-buten-1,4-diol diacetate involves its reactivity due to the presence of iodine atoms and acetyl groups. The iodine atoms can participate in electrophilic substitution reactions, while the acetyl groups can undergo hydrolysis to release acetic acid. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-Butene-1,4-diol diacetate: Similar structure but without iodine atoms.
2,3-Diiodo-2-butene-1,4-diol: Similar structure but without acetyl groups.
2-Butyne-1,4-diol diacetate: Similar structure but with a triple bond instead of a double bond.
Properties
CAS No. |
73758-43-7 |
|---|---|
Molecular Formula |
C8H10I2O4 |
Molecular Weight |
423.97 g/mol |
IUPAC Name |
[(E)-4-acetyloxy-2,3-diiodobut-2-enyl] acetate |
InChI |
InChI=1S/C8H10I2O4/c1-5(11)13-3-7(9)8(10)4-14-6(2)12/h3-4H2,1-2H3/b8-7+ |
InChI Key |
FAQDVSANHUPJQT-BQYQJAHWSA-N |
Isomeric SMILES |
CC(=O)OC/C(=C(/COC(=O)C)\I)/I |
Canonical SMILES |
CC(=O)OCC(=C(COC(=O)C)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


